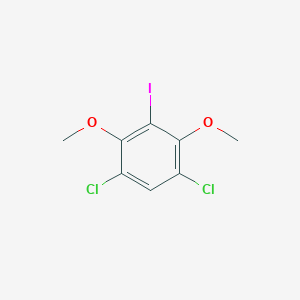

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-

Description

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- (C₈H₇Cl₂IO₂; molecular weight ≈332.8 g/mol) is a polysubstituted aromatic compound featuring chlorine (Cl), iodine (I), and methoxy (OCH₃) groups at positions 1,5; 3; and 2,4, respectively. The substituents create a unique electronic environment: methoxy groups act as electron donors, while Cl and I withdraw electron density. The iodine atom also contributes to higher molecular weight and density compared to non-iodinated analogs .

Properties

IUPAC Name |

1,5-dichloro-3-iodo-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2IO2/c1-12-7-4(9)3-5(10)8(13-2)6(7)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIDXBKFSELFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Cl)Cl)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455208 | |

| Record name | Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497224-60-9 | |

| Record name | Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,5-dichloro-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.

Major Products Formed:

Substitution: Formation of methoxy-substituted derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and methoxy groups can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s substituent arrangement distinguishes it from related derivatives:

Key Observations :

- Electronic Balance : The target compound’s mixed substituents create a balanced electronic profile, enabling both electrophilic and nucleophilic reactivity .

- Iodine’s Role: The iodine atom increases polarizability and boiling point compared to non-iodinated analogs (e.g., 1,4-dichloro-2-methoxybenzene) .

Physical and Chemical Properties

Notable Trends:

Biological Activity

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- (CAS No. 497224-60-9) is an aromatic compound that has garnered attention in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- is characterized by the following molecular structure:

- Molecular Formula : C8H7Cl2IO2

- Molecular Weight : 332.95 g/mol

The compound features two chlorine atoms, one iodine atom, and two methoxy groups attached to a benzene ring. This unique combination of substituents is believed to influence its biological activity significantly.

The mechanism of action of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- involves interactions with various molecular targets such as enzymes and receptors. The halogen and methoxy substituents can modulate binding affinities and specificities. Potential pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors influencing signaling pathways.

These interactions may lead to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy- exhibits antimicrobial properties. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

These results suggest that the compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further research in antimicrobial drug development .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- Effect : Induced significant apoptosis at concentrations above 10 µM over a 48-hour exposure period.

Further research is needed to elucidate the specific pathways involved and to evaluate its effectiveness in vivo.

Case Studies

A notable case study involved the synthesis and biological evaluation of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-. Researchers synthesized the compound through electrophilic aromatic substitution methods and subsequently tested its biological activity against various pathogens and cancer cells.

The findings indicated a promising profile for both antimicrobial and anticancer applications. The study concluded that the compound's unique structure contributes to its biological effects, warranting further investigation into its mechanisms and potential therapeutic uses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzene, 1,5-dichloro-3-iodo-2,4-dimethoxy-, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzene, 1,5-dichloro-2,4-dimethoxy | Lacks iodine atom | Reduced antimicrobial activity |

| Benzene, 1,5-dichloro-3-bromo | Contains bromine instead of iodine | Similar but less potent than target |

| Benzene, 1,3-dichloro-2,4-dimethoxy | Different substitution pattern | Varies in chemical properties |

These comparisons highlight how specific substitutions can affect biological activity and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.